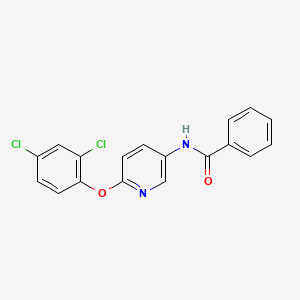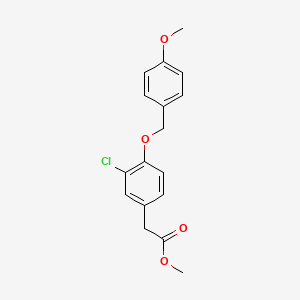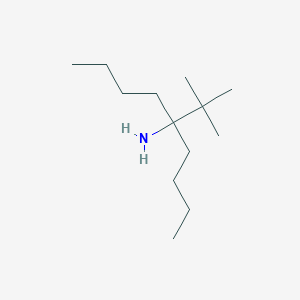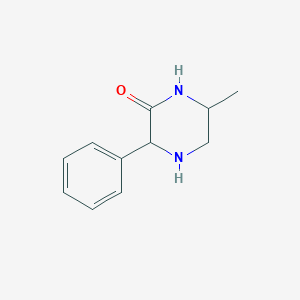
6-Methyl-3-phenylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-phenylpiperazin-2-one is a chemical compound belonging to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-phenylpiperazin-2-one typically involves the reaction of phenylpiperazine with appropriate methylating agents under controlled conditions. One common method is the reductive amination of phenylpiperazine with formaldehyde and formic acid, followed by methylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-3-phenylpiperazin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
6-Methyl-3-phenylpiperazin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
6-Methyl-3-phenylpiperazin-2-one is compared with other similar compounds such as 1-Methyl-3-phenylpiperazine and 2-Methyl-3-phenylpiperazine. While these compounds share structural similarities, this compound is unique in its specific arrangement of atoms, which can lead to different biological and chemical properties.
Comparaison Avec Des Composés Similaires
1-Methyl-3-phenylpiperazine
2-Methyl-3-phenylpiperazine
3-Methyl-4-phenylpiperazine
This detailed overview provides a comprehensive understanding of 6-Methyl-3-phenylpiperazin-2-one, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
6-methyl-3-phenylpiperazin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-8-7-12-10(11(14)13-8)9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3,(H,13,14) |
Clé InChI |
QOBGOWCTLCUOAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC(C(=O)N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


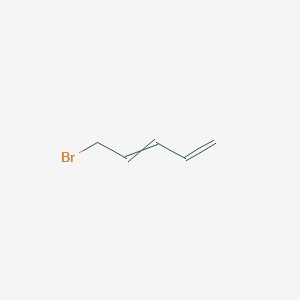
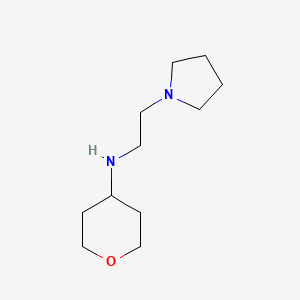
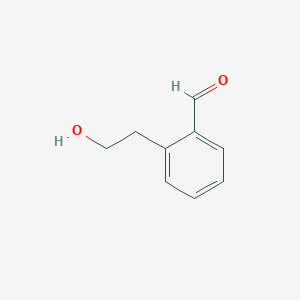
![2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol](/img/structure/B15358050.png)

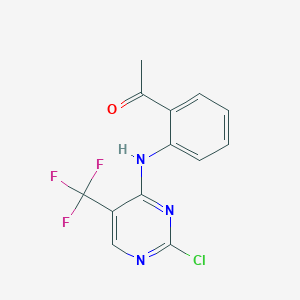

![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B15358063.png)
![5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione](/img/structure/B15358074.png)
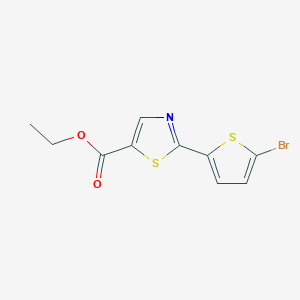
![Tert-butyl {5-[(4-methylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B15358085.png)
